

Technical Support Center: BMS-777607 Kinase Inhibitor

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Compound of Interest		
Compound Name:	BMS 777607	
Cat. No.:	B1684693	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the kinase inhibitor BMS-777607. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary and major off-target kinases of BMS-777607?

BMS-777607 is a potent, ATP-competitive inhibitor primarily targeting the c-Met receptor tyrosine kinase. However, it also exhibits high affinity for other members of the Met-related kinase family, including AxI, Ron, and Tyro3.[1][2][3] At higher concentrations, it can inhibit other kinases such as Mer, Flt-3, Aurora B, Lck, and VEGFR2.[4]

Q2: I am observing effects in my cell-based assay that are inconsistent with c-Met inhibition alone. What could be the cause?

This could be due to the off-target activity of BMS-777607, especially if used at higher concentrations.[4] For instance, at micromolar concentrations, BMS-777607 has been shown to induce polyploidy in breast cancer cells by inhibiting Aurora B kinase, an effect independent of RON and MET expression. It is crucial to consider the full kinase inhibition profile of the compound when interpreting cellular phenotypes.

Troubleshooting & Optimization





Q3: What is the recommended concentration of BMS-777607 to use for selective c-Met inhibition in cell culture?

To maintain selectivity for c-Met and its immediate family members (Axl, Ron, Tyro3), it is advisable to use BMS-777607 in the low nanomolar range. The IC50 for c-Met autophosphorylation in some cell lines is as low as <1 nM to 20 nM. However, complete inhibition of HGF-induced cell scattering can be achieved at concentrations around 0.5 μ M. It is recommended to perform a dose-response experiment in your specific cell system to determine the optimal concentration for the desired effect while minimizing off-target activities.

Q4: Can BMS-777607 be used to inhibit Axl in a cellular context where c-Met is not highly expressed or activated?

Yes, studies have shown that BMS-777607 can effectively inhibit AXL phosphorylation and downstream signaling in glioblastoma cell lines at concentrations that do not affect c-Met phosphorylation. This suggests that in certain cellular contexts, BMS-777607 can be used as a functional AXL inhibitor.

Troubleshooting Guide

Issue: Inconsistent IC50 values for BMS-777607 in my kinase assays.

Possible Causes and Solutions:

- ATP Concentration: BMS-777607 is an ATP-competitive inhibitor. Variations in the ATP
 concentration in your assay will significantly impact the measured IC50 value. Ensure you
 are using a consistent ATP concentration, ideally close to the Km of the kinase for ATP, for all
 experiments.
- Substrate and Enzyme Concentration: The concentration of the kinase and the substrate can
 influence the reaction kinetics and, consequently, the apparent inhibitor potency. Use
 optimized and consistent concentrations of both enzyme and substrate across your assays.
- Assay Format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different IC50 values due to variations in detection methods and sensitivities. If comparing data, ensure the same assay technology is used.



 Reagent Quality: The purity and activity of the recombinant kinase, as well as the purity of the inhibitor, are critical. Verify the quality of your reagents.

Data Presentation: Off-Target Kinase Profile of BMS-777607

The following table summarizes the inhibitory activity of BMS-777607 against its primary targets and known off-targets in cell-free assays.

Kinase Target	IC50 (nM)	Kinase Family
AxI	1.1	TAM Receptor Tyrosine Kinase
Ron	1.8	MET-related Receptor Tyrosine Kinase
c-Met	3.9	Primary Target
Tyro3	4.3	TAM Receptor Tyrosine Kinase
Mer	14.0	TAM Receptor Tyrosine Kinase
Flt-3	16	Receptor Tyrosine Kinase
Aurora B	78	Serine/Threonine Kinase
Lck	120	Src Family Tyrosine Kinase
VEGFR-2	180	Receptor Tyrosine Kinase

Experimental Protocols

Key Experiment: In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of BMS-777607 against a target kinase using a radiometric assay.

Materials:

Recombinant kinase (e.g., baculovirus-expressed GST-Met)



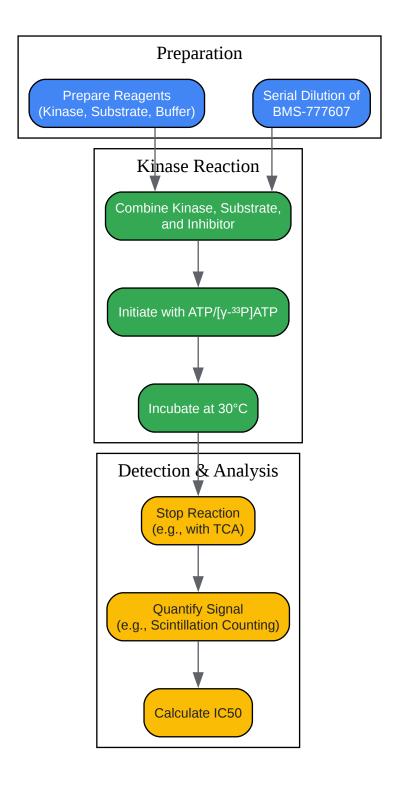
- Kinase substrate (e.g., poly(Glu/Tyr))
- BMS-777607
- Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
- [y-33P]ATP
- 10% Trichloroacetic acid (TCA)

Procedure:

- Prepare serial dilutions of BMS-777607 in the kinase buffer.
- In a microcentrifuge tube, combine the recombinant kinase, the kinase substrate, and the BMS-777607 dilution (or vehicle control).
- Initiate the kinase reaction by adding a mixture of unlabeled ATP (e.g., 1 μM final concentration) and [y-33P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding cold 10% TCA.
- Precipitate the substrate on a filter membrane and wash to remove unincorporated [y-33P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

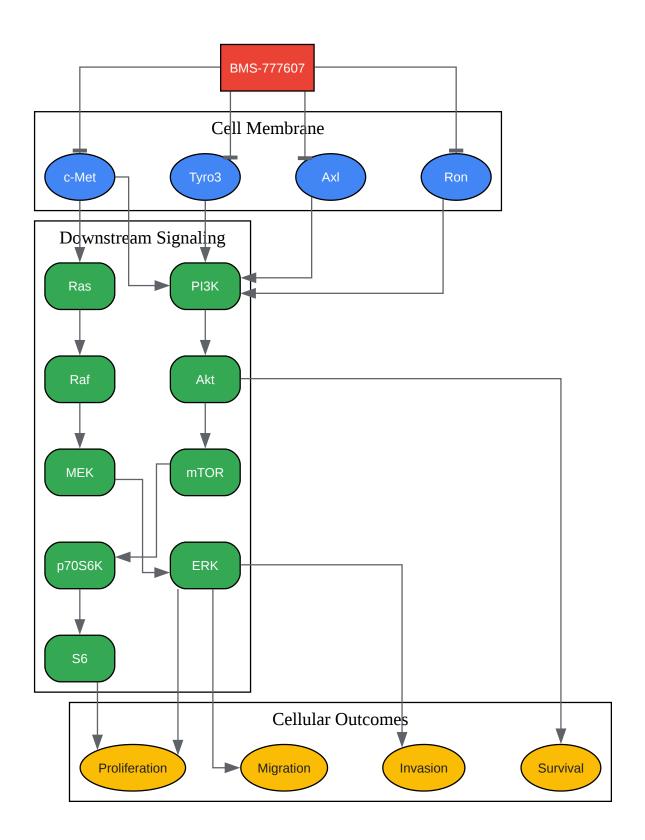




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Caption: General workflow for an in vitro kinase assay to determine the IC50 of BMS-777607.





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Caption: Signaling pathways inhibited by BMS-777607 through targeting the c-Met/TAM kinase family.

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